molecular formula C11H15N3O2 B1371130 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol CAS No. 1154258-74-8

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

Cat. No.: B1371130
CAS No.: 1154258-74-8
M. Wt: 221.26 g/mol
InChI Key: OIARAWQJOWPHCT-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry

Mechanism of Action

Target of Action

Similar compounds have shown strong inhibitory effects on thePARP-1 enzyme . The role of PARP-1 is to detect and signal single-strand DNA breaks to the enzymatic machinery involved in DNA repair.

Mode of Action

Based on the known actions of similar compounds, it may interact with its target enzyme to inhibit its function .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways involving dna repair .

Result of Action

If it acts similarly to related compounds, it may result in the inhibition of DNA repair processes .

Action Environment

Such factors could include pH, temperature, and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol typically involves the reaction of 4-aminopiperidine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine or pyridine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIARAWQJOWPHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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